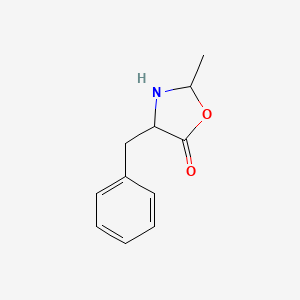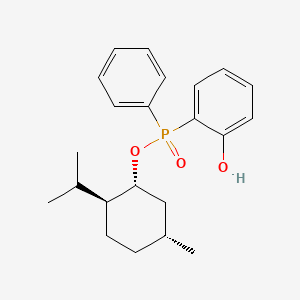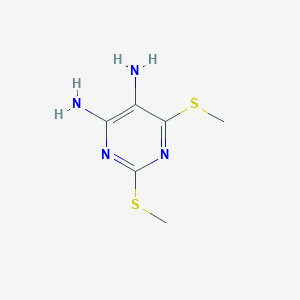
N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a thioether linkage, and a dihydropyrimidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of an appropriate acetamido precursor with a thioether-containing dihydropyrimidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like crystallization, chromatography, and recrystallization are crucial to obtain high-purity products suitable for research and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving thioether and dihydropyrimidine-containing compounds.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and catalysts, due to its reactive functional groups.
作用機序
The mechanism of action of ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of metabolic processes.
類似化合物との比較
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer synthesis.
N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide:
Uniqueness: ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid stands out due to its combination of an acetamido group, thioether linkage, and dihydropyrimidine ring, which are not commonly found together in similar compounds. This unique structure provides distinct reactivity and potential for diverse applications in various scientific fields.
特性
CAS番号 |
66065-62-1 |
|---|---|
分子式 |
C10H14N4O3S |
分子量 |
270.31 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(4-imino-1-methylpyrimidin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H14N4O3S/c1-6(15)12-7(9(16)17)5-18-10-13-8(11)3-4-14(10)2/h3-4,7,11H,5H2,1-2H3,(H,12,15)(H,16,17)/t7-/m0/s1 |
InChIキー |
DAIHVCUUUODXCH-ZETCQYMHSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC1=NC(=N)C=CN1C)C(=O)O |
正規SMILES |
CC(=O)NC(CSC1=NC(=N)C=CN1C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)



![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)



![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)



